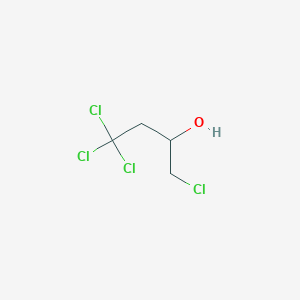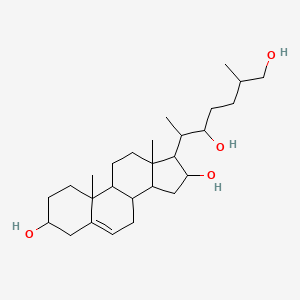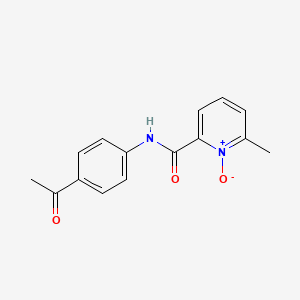![molecular formula C2Cl2F4SSe B14631467 Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane CAS No. 54451-32-0](/img/structure/B14631467.png)
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is a complex organoselenium compound It features a unique combination of chlorine, sulfur, fluorine, and selenium atoms attached to a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorosulfanyl compound with a fluorinated selenium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the compound into simpler organoselenium derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of selenium-based drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane involves its interaction with molecular targets through its functional groups. The chlorine, sulfur, fluorine, and selenium atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl group-containing compounds: These include trifluoromethane and 1,1,1-trifluoroethane, which share the trifluoromethyl group but lack the selenium and sulfur atoms.
Organoselenium compounds: Compounds like selenomethionine and selenocysteine, which contain selenium but differ in their overall structure and functional groups.
Uniqueness
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is unique due to its combination of chlorine, sulfur, fluorine, and selenium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54451-32-0 |
|---|---|
Formule moléculaire |
C2Cl2F4SSe |
Poids moléculaire |
281.96 g/mol |
Nom IUPAC |
[chloro-fluoro-(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl2F4SSe/c3-1(5,9-4)10-2(6,7)8 |
Clé InChI |
ADWYNWJPXNUBIL-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Se]C(F)(SCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


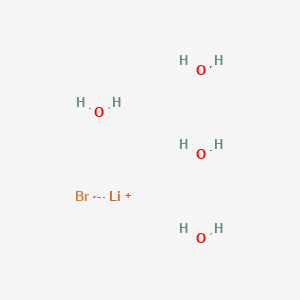
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
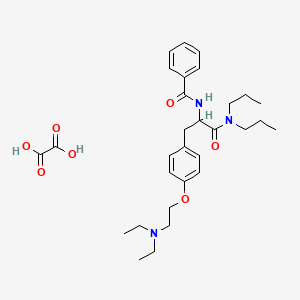
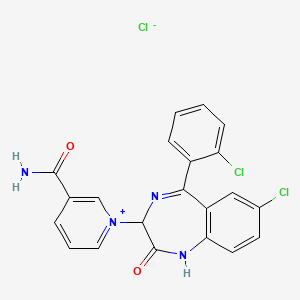

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
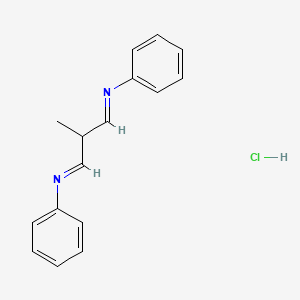

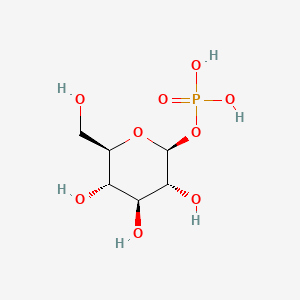
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
